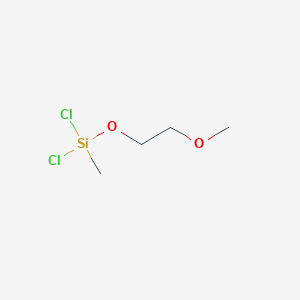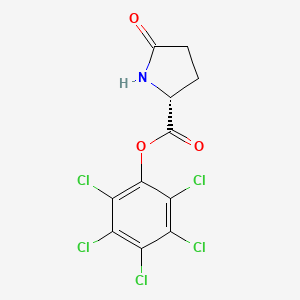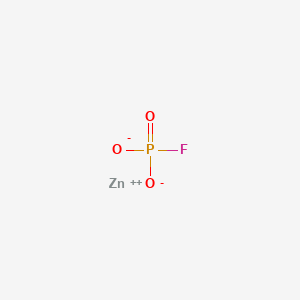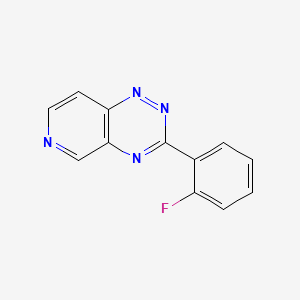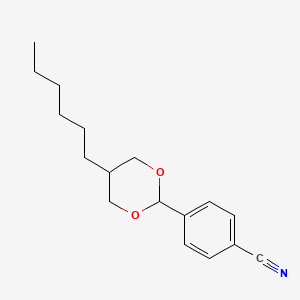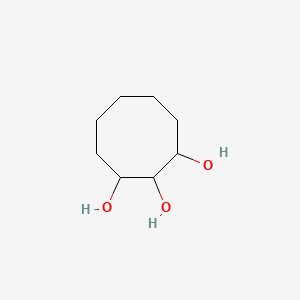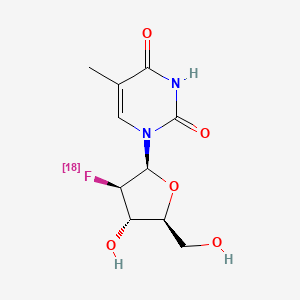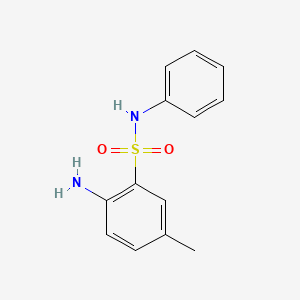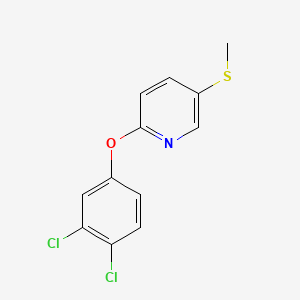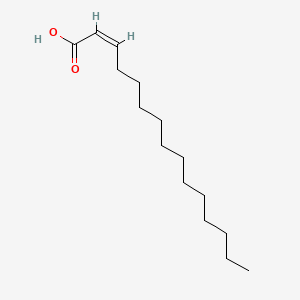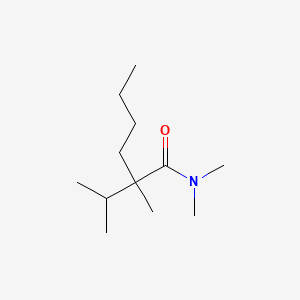
1-Dodecanol, 2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanol, 2-bromo- is an organic compound that belongs to the class of primary alcohols. It is characterized by the presence of a bromine atom attached to the second carbon of the dodecanol chain. This compound is also known as 12-bromo-1-dodecanol and has the molecular formula C12H25BrO. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanol, 2-bromo- can be synthesized through the bromination of 1-dodecanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: In industrial settings, the production of 1-dodecanol, 2-bromo- may involve the use of large-scale bromination reactors where 1-dodecanol is treated with bromine or brominating agents under optimized conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanol, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols to form different derivatives.
Oxidation Reactions: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-dodecanol derivatives with different functional groups.
Oxidation: 1-dodecanal or dodecanoic acid.
Reduction: 1-dodecanol.
Scientific Research Applications
1-Dodecanol, 2-bromo- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and polymers.
Biology: Employed in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-dodecanol, 2-bromo- involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s solubility, reactivity, and biological activity.
Comparison with Similar Compounds
1-Dodecanol: A primary alcohol with the molecular formula C12H26O, lacking the bromine atom.
2-Bromo-1-tetradecanol: A similar compound with a longer carbon chain.
1-Bromo-2-dodecane: A brominated dodecane without the hydroxyl group.
Uniqueness: 1-Dodecanol, 2-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its amphiphilic nature makes it valuable in studies involving lipid interactions and membrane dynamics.
Properties
CAS No. |
56804-71-8 |
|---|---|
Molecular Formula |
C12H25BrO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-bromododecan-1-ol |
InChI |
InChI=1S/C12H25BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11H2,1H3 |
InChI Key |
AAWIVICFKOFENR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


